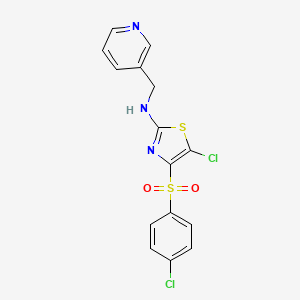

5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-4-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O2S2/c16-11-3-5-12(6-4-11)24(21,22)14-13(17)23-15(20-14)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLAPYPFYFGKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.

Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridin-3-ylmethylamine reacts with the sulfonylated thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic conditions.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Sulfide derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and chloro groups could facilitate binding to active sites, while the thiazole and pyridine rings might enhance specificity and affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. 4-(4-Chlorophenyl)thiazol-2-amine (Compound 4, R = Cl)

- Structural Differences : The target compound includes a sulfonyl group and a pyridin-3-ylmethyl substituent, whereas compound 4 (R = Cl) lacks these features, having only a 4-chlorophenyl group at the 4-position of the thiazole ring .

- Synthesis : Both compounds share a thiourea-based cyclization step. However, the target compound requires an additional sulfonylation step using benzenesulfonyl chloride, increasing synthetic complexity .

Target Compound vs. 2-(4-Chlorophenyl)sulfonyl-N-(3-Methoxypropyl)-4-(4-Methylphenyl)sulfonyl-1,3-thiazol-5-amine

- Structural Differences : The analog replaces the pyridin-3-ylmethyl group with a 3-methoxypropyl chain and introduces a second sulfonyl group at the 4-position (4-methylphenylsulfonyl). This dual sulfonyl configuration may enhance steric bulk and alter solubility .

- Synthetic Route : Both compounds utilize sulfonyl chloride intermediates, but the analog’s synthesis involves sequential sulfonylation steps, which could reduce yield compared to the target compound’s single sulfonylation .

Target Compound vs. 5-(Pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine Derivatives (e.g., Compound 12q)

- Structural Differences: Compound 12q substitutes the pyridin-3-ylmethyl group with a dimethylamine and incorporates a fluorophenyl-pyrimidine moiety.

- Biological Implications : The target compound’s pyridylmethyl group may favor interactions with nicotinic acetylcholine receptors, whereas 12q’s pyrimidine moiety is optimized for ATP-binding pocket interactions in kinases .

Electronic and Physicochemical Properties

- This contrasts with analogs like 4-(4′-nitrophenyl)thiazol-2-amine, where a nitro group provides even greater electron withdrawal but reduces metabolic stability .

- Solubility: The pyridin-3-ylmethyl group introduces moderate polarity, improving aqueous solubility compared to non-polar analogs like 4-(4-methylphenyl)thiazol-2-amine. However, the sulfonyl group may counterbalance this by increasing hydrophobicity .

Biological Activity

5-Chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure features a sulfonamide group, which is known to enhance biological activity in various pharmacological contexts.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Research indicates that compounds with thiazole and sulfonamide moieties often exhibit significant anticancer properties. The proposed mechanisms of action include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells by modulating pathways such as Bcl-2 and caspase activation .

- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages, contributing to reduced inflammation in various models .

Anticancer Activity

The anticancer potential of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been evaluated against several cancer cell lines. Below is a summary of the findings:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Induces apoptosis via Bcl-2 modulation |

| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, an essential criterion for anticancer drug development .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. The inhibition of LPS-induced NO secretion in RAW264.7 macrophages suggests a potential application in treating inflammatory diseases .

Case Studies

- MCF-7 and HepG2 Cell Lines : In a study assessing the cytotoxicity of thiazole derivatives, it was found that modifications in the molecular structure significantly influenced the IC50 values, with certain derivatives showing enhanced activity against MCF-7 and HepG2 cell lines .

- Inflammation Models : In vivo studies have shown that compounds similar to 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine can effectively reduce inflammation markers in animal models, supporting its potential therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example:

- Step 1 : React a thiazole precursor (e.g., 4-aryl-4H-1,2,4-triazole-3-thiol) with sulfonylating agents (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions (NaOH or Et₃N) to introduce the sulfonyl group .

- Step 2 : Perform nucleophilic substitution at the thiazol-2-amine position using pyridin-3-ylmethylamine in a polar aprotic solvent (e.g., DMF) under reflux .

- Characterization : Confirm intermediates via LC-MS for molecular weight validation and ¹H/¹³C NMR to verify substitution patterns (e.g., sulfonyl proton shifts at δ 7.5–8.0 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region (pyridine and chlorophenyl groups) and confirm sulfonyl group connectivity .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular formula (C₁₆H₁₂Cl₂N₃O₂S₂) and detect isotopic patterns for chlorine .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between the thiazole and pyridine rings) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., SPAK kinase) using fluorescence-based assays with ATP-competitive probes .

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonation step in this compound’s synthesis?

- Methodology :

- Reagent Optimization : Compare sulfonylating agents (e.g., SOCl₂ vs. chlorosulfonic acid) in anhydrous DCM under inert atmosphere .

- Temperature Control : Maintain temperatures below 0°C during sulfonation to minimize side reactions (e.g., over-sulfonation) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonated intermediate with >90% purity .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the pyridine ring. Test for changes in kinase inhibition potency .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., SPAK kinase’s ATP-binding pocket) .

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

- Methodology :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Note discrepancies due to polymorphic forms .

- Thermodynamic Analysis : Perform DSC/TGA to identify hydrate/solvate formation, which may alter solubility .

Q. What strategies mitigate toxicity observed in in vivo studies of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.